

AG-494: A Technical Guide to its Chemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, also known as Tyrphostin AG-494, is a synthetically derived compound that has garnered significant interest in biomedical research due to its potent inhibitory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties of AG-494, its mechanism of action as a tyrosine kinase inhibitor, and its impact on critical signaling cascades, including the JAK-STAT and EGFR pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in research and drug development.

Chemical Properties

AG-494 is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	
CAS Number	133550-35-3[1]	
Molecular Formula	C16H12N2O3[1]	
Molecular Weight	280.28 g/mol [2]	
IUPAC Name	(2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide[3]	
Synonyms	Tyrphostin AG-494, Tyrphostin B48[2]	
Appearance	Light yellow to amber to dark green powder/crystal[4]	
SMILES	O=C(/C(=C/c1ccc(O)c(O)c1)/C#N)Nc2ccccc2	
Solubility	DMSO: 56 mg/mL (199.8 mM)[5]	

Mechanism of Action and Biological Activity

AG-494 functions as a potent inhibitor of protein tyrosine kinases, enzymes that play a crucial role in cellular signal transduction. Its primary targets include the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), leading to the modulation of downstream signaling pathways integral to cell proliferation, differentiation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

AG-494 is a well-documented inhibitor of EGFR, a receptor tyrosine kinase that is often dysregulated in various cancers. It exerts its inhibitory effect by blocking the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.

Quantitative Data: Inhibition of EGFR



Parameter	Value	Cell Line/System
IC₅₀ (EGFR autophosphorylation)	1.2 μΜ	Cell-free assay[5]
IC ₅₀ (EGF-dependent cell growth)	6 μΜ	-

Signaling Pathway: EGFR Inhibition by AG-494



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Caption: AG-494 inhibits the autophosphorylation of EGFR, preventing downstream signaling.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system and hematopoiesis. **AG-494** has been shown to inhibit this pathway, primarily by targeting JAK2, which in turn prevents the phosphorylation and activation of STAT3.

Quantitative Data: Inhibition of JAK-STAT Pathway

While specific IC₅₀ values for **AG-494** against individual JAK isoforms are not as extensively reported as for other inhibitors, studies using its close analog, AG-490, demonstrate potent inhibition of JAK2 and subsequent STAT3 phosphorylation. Research indicates that AG-490 inhibits JAK and STAT phosphorylation.[6]

Signaling Pathway: JAK-STAT Inhibition by AG-494





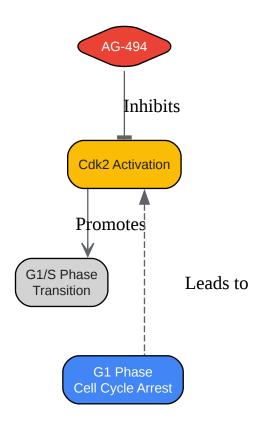
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Caption: AG-494 inhibits JAK2, preventing STAT3 phosphorylation and nuclear translocation.

Induction of Cell Cycle Arrest

AG-494 has been observed to induce cell cycle arrest, primarily at the G1 phase. This effect is attributed to its inhibition of cyclin-dependent kinase 2 (Cdk2) activation, a key regulator of the G1/S phase transition. By blocking Cdk2, **AG-494** prevents cells from progressing through the cell cycle and entering the DNA synthesis (S) phase.

Logical Relationship: AG-494 and G1 Cell Cycle Arrest





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Caption: AG-494 inhibits Cdk2 activation, leading to G1 phase cell cycle arrest.

Modulation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. **AG-494** has been shown to prevent the activation of NF-κB in certain cellular contexts, suggesting an anti-inflammatory potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **AG-494**.

Western Blot Analysis for Phosphorylated Proteins (p-JAK2, p-STAT3)

This protocol is designed to assess the inhibitory effect of **AG-494** on the phosphorylation of JAK2 and STAT3.

Experimental Workflow: Western Blot Analysis



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Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

• Cell Culture and Treatment: Plate appropriate cells (e.g., human gastric cancer AGS cells) and grow to 70-80% confluency. Treat cells with varying concentrations of **AG-494** for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO). For stimulation, add a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.



- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of **AG-494** on cell cycle distribution.[1][2][7][8][9]

Methodology:

- Cell Treatment: Seed cells and treat with various concentrations of **AG-494** for 24-48 hours.
- Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in icecold 70% ethanol while vortexing. Cells can be stored at -20°C.[7]
- Staining:



- Centrifuge the fixed cells and wash with PBS to remove ethanol.
- Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 μg/mL) and RNase A (e.g., 100 μg/mL) in PBS.[2]
- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-kB Luciferase Reporter Assay

This assay measures the effect of **AG-494** on the transcriptional activity of NF-kB.[3][10][11] [12]

Methodology:

- Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
- Cell Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of AG-494 for 1 hour.
- Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α
 (e.g., 10 ng/mL) for 6-8 hours.[3]
- Cell Lysis and Luciferase Assay:
 - Lyse the cells using a passive lysis buffer.[3]
 - Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized



luciferase activity in AG-494-treated cells to that in stimulated, untreated cells.

Conclusion

AG-494 is a valuable research tool for investigating cellular signaling pathways implicated in cancer and inflammatory diseases. Its well-characterized inhibitory effects on EGFR and the JAK-STAT pathway, coupled with its ability to induce cell cycle arrest, make it a compound of significant interest for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted biological activities of **AG-494**.

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References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for "AP-1 hits" - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. promega.es [promega.es]



- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
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